Cas no 1238947-77-7 (Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate)
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate
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- Inchi: 1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1
- InChI Key: IMHXOVKGKHSNDO-RFZPGFLSSA-N
- SMILES: [C@@H]1(C(OC)=O)CC[C@H]1N
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM555466-1g |
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |
1238947-77-7 | 97% | 1g |
$1877 | 2023-01-01 | |
| Enamine | EN300-6937239-0.05g |
rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |
1238947-77-7 | 95.0% | 0.05g |
$782.0 | 2025-03-12 | |
| Enamine | EN300-6937239-0.1g |
rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |
1238947-77-7 | 95.0% | 0.1g |
$820.0 | 2025-03-12 | |
| Enamine | EN300-6937239-0.25g |
rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |
1238947-77-7 | 95.0% | 0.25g |
$857.0 | 2025-03-12 | |
| Enamine | EN300-6937239-0.5g |
rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |
1238947-77-7 | 95.0% | 0.5g |
$895.0 | 2025-03-12 | |
| Enamine | EN300-6937239-1.0g |
rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |
1238947-77-7 | 95.0% | 1.0g |
$931.0 | 2025-03-12 | |
| Enamine | EN300-6937239-2.5g |
rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |
1238947-77-7 | 95.0% | 2.5g |
$1945.0 | 2025-03-12 | |
| Enamine | EN300-6937239-5.0g |
rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |
1238947-77-7 | 95.0% | 5.0g |
$3832.0 | 2025-03-12 | |
| Enamine | EN300-6937239-10.0g |
rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |
1238947-77-7 | 95.0% | 10.0g |
$7470.0 | 2025-03-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116112-1g |
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |
1238947-77-7 | 97% | 1g |
¥15860.00 | 2024-08-09 |
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate (CAS No. 1238947-77-7): An Overview
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate (CAS No. 1238947-77-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amino acid derivatives and is characterized by its cyclobutane ring and chiral centers, which confer it with distinct stereochemical features.
The chiral centers in Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate play a crucial role in its biological activity and selectivity. The presence of these chiral centers allows for the formation of enantiomers, which can exhibit different pharmacological profiles. This property is particularly valuable in drug design, where enantiomeric purity is often essential for optimizing therapeutic efficacy and minimizing side effects.
Recent studies have highlighted the potential of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate as a lead compound in the development of novel therapeutics. One notable area of research involves its use as a modulator of G protein-coupled receptors (GPCRs), which are key targets for a wide range of diseases including neurological disorders, cardiovascular diseases, and metabolic disorders. The unique structure of this compound allows it to interact with GPCRs in a highly specific manner, potentially leading to the discovery of new drugs with improved selectivity and potency.
In addition to its potential as a GPCR modulator, Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate has also shown promise in the field of neurodegenerative diseases. Research has indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by modulating various signaling pathways involved in neuronal survival and function. This makes it an attractive candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate has been extensively studied, with several efficient routes reported in the literature. One common approach involves the asymmetric synthesis of the cyclobutane ring followed by functionalization to introduce the amino and carboxyl groups. The use of chiral catalysts and auxiliaries has been pivotal in achieving high enantiomeric purity, which is essential for its pharmaceutical applications.
The pharmacokinetic properties of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate have also been investigated to ensure its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its ability to cross biological membranes and reach target tissues effectively makes it a promising candidate for further development.
Clinical trials are currently underway to evaluate the safety and efficacy of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate in various therapeutic settings. Preliminary results have been encouraging, with the compound demonstrating good tolerability and a favorable safety profile. These findings have paved the way for more advanced clinical trials to explore its full therapeutic potential.
In conclusion, Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate (CAS No. 1238947-77-7) represents a promising lead compound in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of novel therapeutics targeting GPCRs and neurodegenerative diseases. Ongoing research and clinical trials will continue to elucidate its full potential as a valuable addition to the pharmaceutical arsenal.
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